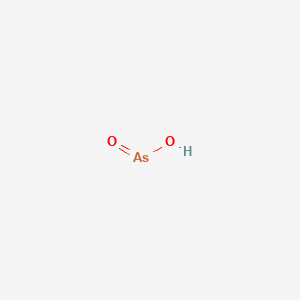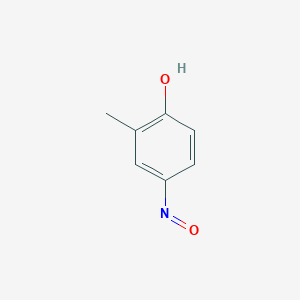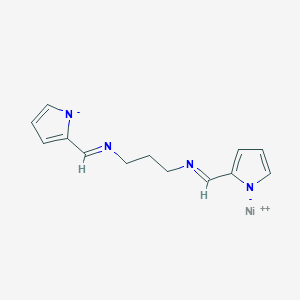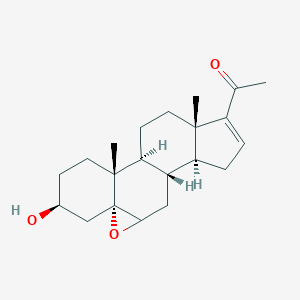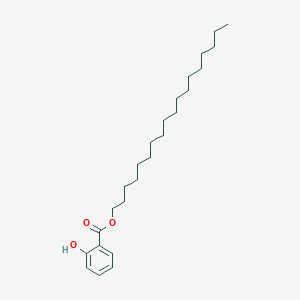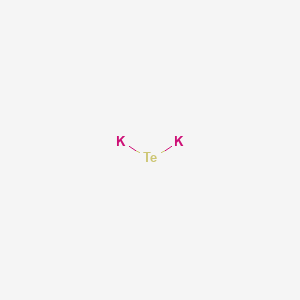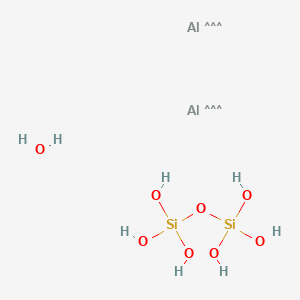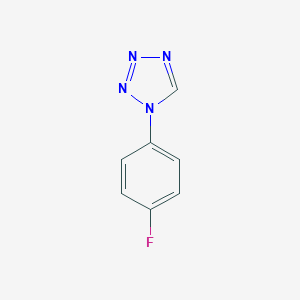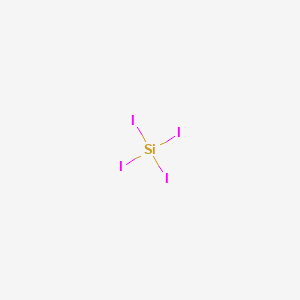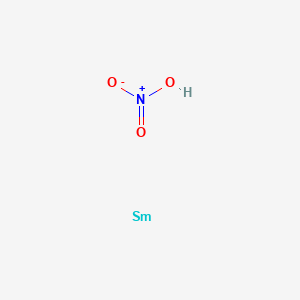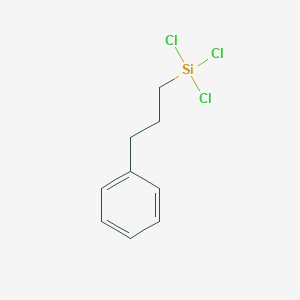
三氯(3-苯丙基)硅烷
描述
Synthesis Analysis
The synthesis of trichloro(3-phenylpropyl)silane and similar compounds involves salt elimination reactions. Starting from trichloro(phenylethyl)silane, various derivatives have been synthesized, characterized by their distinct structural properties as determined by X-ray diffraction analysis (Linnemannstöns et al., 2020).
Molecular Structure Analysis
The molecular structure of trichloro(3-phenylpropyl)silane and related compounds shows significant diversity. For example, the compound tris(pentafluorophenyl)(phenylethyl)silane, derived from a similar synthesis process, demonstrates a folded structure due to intramolecular π-stacking interactions, a feature common among various derivatives (Linnemannstöns et al., 2020).
Chemical Reactions and Properties
In the realm of organosilicon chemistry, compounds like trichloro(3-phenylpropyl)silane undergo various reactions. For instance, the reaction of [RhClL2] with tris(2-phenylethyl)silane results in the formation of a dinuclear Rh(IV) complex, indicative of the compound's reactivity and utility in complex chemical reactions (Osakada et al., 1997).
Physical Properties Analysis
The physical properties of trichloro(3-phenylpropyl)silane and its derivatives, such as crystalline structures and interaction patterns, are well-documented. The compounds often exhibit unique conformations and interactions in both solution and solid states, as seen in studies involving triisopropyl(aryl)silanes (Anderson et al., 2000).
Chemical Properties Analysis
Trichloro(3-phenylpropyl)silane's chemical properties, particularly its reactivity, are pivotal in organosilicon chemistry. For example, its derivatives demonstrate varied reactivities, such as in the gold-catalyzed cyclization of (ortho-alkynylphenylthio)silanes, where trichloro(3-phenylpropyl)silane analogs yield 3-silylbenzo[b]thiophenes (Nakamura et al., 2007).
科学研究应用
Selective Hydrosilylation of Allyl Chloride with Trichlorosilane
- Scientific Field : Silicon Industry
- Application Summary : This study focuses on the hydrosilylation reaction of alkenes, which is one of the most important catalytic reactions in the silicon industry . The reaction is used in the production of various organosilicon compounds that are used as synthetic precursors as well as in the curing of silicone products . Another important application of the hydrosilylation reaction is the production of silane coupling agents .
- Methods of Application : The hydrosilylation reaction of allyl chloride with trichlorosilane is achieved using the Rh(I) catalyst [RhCl(dppbzF)]2 (dppbzF 1,2-bis(diphenylphosphino)-3,4,5,6-tetra-uorobenzene) to selectively form trichloro(3-chloropropyl)silane . The reaction was performed at a catalyst loading of 0.5 mol%/metal at 60 °C for 3 h .
- Results : The catalyst enables drastically improved efficiency (turnover number, TON, 140,000) and selectivity (>99%) to be achieved compared to conventional Pt catalysts .
Production of Purified Polysilicon
- Scientific Field : Silicon Industry
- Application Summary : Trichlorosilane is the basic ingredient used in the production of purified polysilicon . Polysilicon is a key material in the semiconductor industry, used in the manufacture of silicon chips and solar cells .
- Methods of Application : The production of polysilicon from trichlorosilane involves a chemical reaction where trichlorosilane is converted into silicon, hydrochloric acid, and chlorine .
- Results : The result of this process is purified polysilicon, which is a critical material in the semiconductor industry .
Ingredient in Hydrosilylation
- Scientific Field : Organic Synthesis
- Application Summary : Trichlorosilane is a precursor to other useful organosilicon compounds via hydrosilylation . This reaction is used to produce various organosilicon compounds that have a wide range of applications in different industries .
- Methods of Application : The hydrosilylation reaction involves the addition of hydrosilanes to alkenes . This reaction is catalyzed by a metal catalyst and results in the formation of a new organosilicon compound .
- Results : Some useful products of this or similar reactions include octadecyltrichlorosilane (OTS), perfluoroctyltrichlorosilane (PFOTCS), and perfluorodecyltrichlorosilane (FDTS) .
安全和危害
属性
IUPAC Name |
trichloro(3-phenylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3Si/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOHXSVBLYVERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498428 | |
| Record name | Trichloro(3-phenylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro(3-phenylpropyl)silane | |
CAS RN |
13617-40-8 | |
| Record name | Trichloro(3-phenylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(3-phenylpropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)

